molecular formula C9H14O B13809212 3,8-Nonadien-2-one CAS No. 55282-90-1

3,8-Nonadien-2-one

Cat. No.: B13809212
CAS No.: 55282-90-1
M. Wt: 138.21 g/mol
InChI Key: YKLUYYMKAUDXNV-BQYQJAHWSA-N
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Description

(E)-3,8-Nonadien-2-one is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds and a ketone functional group. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and certain fruits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,8-Nonadien-2-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

In industrial settings, (E)-3,8-Nonadien-2-one can be produced through catalytic processes that involve the selective hydrogenation of polyunsaturated precursors. These processes are optimized to achieve high yields and purity, often employing catalysts such as palladium or platinum supported on carbon.

Chemical Reactions Analysis

Types of Reactions

(E)-3,8-Nonadien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in (E)-3,8-Nonadien-2-one can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated alkenes.

Scientific Research Applications

(E)-3,8-Nonadien-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s aroma makes it useful in studies related to olfaction and pheromone signaling.

    Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the flavor and fragrance industry to impart specific scents to products.

Mechanism of Action

The mechanism by which (E)-3,8-Nonadien-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, potentially influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Nonenal: Another nonane derivative with a similar structure but differing in the position of the double bonds.

    (Z)-3,8-Nonadien-2-one: The geometric isomer of (E)-3,8-Nonadien-2-one, with different spatial arrangement of the double bonds.

Uniqueness

(E)-3,8-Nonadien-2-one is unique due to its specific double bond configuration and the presence of a ketone group, which contribute to its distinct chemical properties and applications. Its ability to participate in a variety of chemical reactions and its role in olfactory research further distinguish it from similar compounds.

Properties

CAS No.

55282-90-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3E)-nona-3,8-dien-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,7-8H,1,4-6H2,2H3/b8-7+

InChI Key

YKLUYYMKAUDXNV-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/CCCC=C

Canonical SMILES

CC(=O)C=CCCCC=C

Origin of Product

United States

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